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Flibanserin-d4 (hydrochloride)

Cat. No.: B10795703
M. Wt: 430.9 g/mol
InChI Key: XGAGFLQFMFCIHZ-BMJFOILFSA-N
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Description

Role of Deuterated Analogs in Modern Drug Research and Development

Deuterated analogs, where one or more hydrogen atoms in a drug molecule are replaced by deuterium (B1214612), represent a significant strategy in drug discovery and development. nih.govwikipedia.org This substitution of a hydrogen atom with its heavier, stable isotope is a subtle structural change that can have a profound impact on a drug's properties. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. clearsynthdiscovery.com This increased stability can make the bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. clearsynthdiscovery.com

This "deuterium switch" can lead to several advantageous outcomes:

Reduced Toxic Metabolites : If a drug's toxicity is linked to a specific metabolite, deuterating the metabolic "soft spot" can reduce the formation of that harmful metabolite. clearsynthdiscovery.com

Enhanced Efficacy and Safety : The altered pharmacokinetic and metabolic profile can potentially lead to improved efficacy and a better safety profile compared to the non-deuterated original drug. nih.govnih.gov

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach. nih.govnih.gov More recently, the focus has expanded from modifying existing drugs to incorporating deuteration in the initial stages of novel drug discovery. nih.govresearchgate.net

Overview of Flibanserin-d4 (hydrochloride) as a Research Compound

Flibanserin-d4 (hydrochloride) is the deuterium-labeled analog of Flibanserin (B1672775). veeprho.commedchemexpress.eu Its primary and crucial role in research is to serve as an internal standard for the quantification of flibanserin in biological samples using highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comcaymanchem.com

In bioanalytical methods, an internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to the sample. researchgate.netnih.gov Because Flibanserin-d4 is chemically almost identical to flibanserin but has a different mass due to the four deuterium atoms, it behaves similarly during sample extraction and ionization but can be distinguished by the mass spectrometer. researchgate.netnih.govdntb.gov.ua This allows for highly accurate and precise quantification of flibanserin concentrations in complex matrices such as human plasma, which is essential for pharmacokinetic studies. veeprho.comresearchgate.netnih.gov

The non-labeled compound, Flibanserin, is a full agonist of the serotonin (B10506) 5-HT₁ₐ receptor and an antagonist of the 5-HT₂ₐ receptor. caymanchem.comcaymanchem.comsigmaaldrich.com It also demonstrates binding affinity for dopamine (B1211576) D₄ receptors. caymanchem.comcaymanchem.commedchemexpress.com Research studies have used Flibanserin-d4 as the internal standard to develop and validate sensitive bioanalytical methods for measuring flibanserin in human plasma to support clinical research. researchgate.netnih.gov

Table 1: Chemical Properties of Flibanserin-d4 (hydrochloride)

PropertyValueSource
Formal Name 1,3-dihydro-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl-1,1,2,2-d₄]-2H-benzimidazol-2-one, monohydrochloride caymanchem.comcaymanchem.com
CAS Number 2748630-46-6 caymanchem.comcaymanchem.com
Molecular Formula C₂₀H₁₇D₄F₃N₄O • HCl caymanchem.com
Molecular Weight 430.9 g/mol caymanchem.comcaymanchem.com
Purity ≥99% deuterated forms (d₁-d₄) caymanchem.com
Formulation A solid caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22ClF3N4O B10795703 Flibanserin-d4 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22ClF3N4O

Molecular Weight

430.9 g/mol

IUPAC Name

3-[1,1,2,2-tetradeuterio-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride

InChI

InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H/i10D2,13D2;

InChI Key

XGAGFLQFMFCIHZ-BMJFOILFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2NC1=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F.Cl

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl

Origin of Product

United States

Synthesis and Isotopic Derivatization of Flibanserin D4 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a cornerstone of various scientific disciplines, including medicinal chemistry and drug metabolism studies. rsc.org Deuteration strategies are broadly categorized into two main approaches: those that incorporate deuterium during the multi-step synthesis of the molecule and late-stage functionalization methods. snnu.edu.cn

Early-stage deuteration often involves the use of deuterated reagents, such as deuterium gas (D2), deuterated water (D2O), or metal deuterides like sodium borodeuteride (NaBD4), in classical organic reactions. snnu.edu.cnscielo.org.mx These methods can be cost-effective for large-scale synthesis but may require the development of entirely new synthetic routes. snnu.edu.cn

Late-stage deuteration, on the other hand, introduces deuterium into a fully or partially assembled molecule. thieme-connect.com This approach is particularly valuable for complex molecules as it circumvents the need for a complete de novo synthesis. thieme-connect.com Common late-stage techniques include:

Hydrogen Isotope Exchange (HIE): This is the most prevalent method and involves the exchange of hydrogen atoms for deuterium. snnu.edu.cn HIE can be catalyzed by acids, bases, or transition metals. thieme-connect.com Transition-metal-catalyzed HIE, in particular, offers high regioselectivity, allowing for the specific placement of deuterium atoms. snnu.edu.cnthieme-connect.com

Photochemical Deuteration: This emerging technique utilizes visible light to promote deuterium incorporation, often under mild reaction conditions. rsc.org It shows promise for the late-stage deuteration of complex structures, including pharmaceuticals. rsc.org

Biocatalytic Deuteration: This method employs enzymes to catalyze the incorporation of deuterium, offering high stereoselectivity. researchgate.net

The choice of deuteration strategy depends on several factors, including the complexity of the target molecule, the desired position of the deuterium atoms, and the required level of isotopic enrichment.

Chemical Synthesis Methodologies for Flibanserin-d4 (hydrochloride)

The synthesis of Flibanserin-d4 (hydrochloride) involves the strategic incorporation of four deuterium atoms into the ethylene (B1197577) linker of the Flibanserin (B1672775) molecule. caymanchem.com

Precursor Compounds and Reaction Pathways

While specific, detailed synthetic procedures for Flibanserin-d4 are often proprietary, the general synthesis of Flibanserin provides a framework for understanding how its deuterated analog is produced. A common route to Flibanserin involves the condensation of two key intermediates: a benzimidazolone derivative and an arylpiperazine derivative. google.comacs.org

One plausible pathway for synthesizing Flibanserin-d4 would involve the use of a deuterated precursor for the ethylene linker. For instance, a deuterated 1,2-dibromoethane (B42909) (Br-CD2-CD2-Br) could be used to alkylate a benzimidazolone precursor. This would be followed by reaction with 1-(3-(trifluoromethyl)phenyl)piperazine to yield the final deuterated product.

A general, non-deuterated synthesis of Flibanserin is outlined below, which can be adapted for the deuterated version:

Step Reactants Reagents and Conditions Product
11-(prop-1-en-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, 1,2-dibromoethaneBase1-(2-bromoethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
21-(2-bromoethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, Piperazine (B1678402)Base1-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
31-(2-(piperazin-1-yl)ethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, 1-bromo-3-(trifluoromethyl)benzeneBuchwald-Hartwig amination conditionsFlibanserin

To produce Flibanserin-d4, a deuterated equivalent of 1,2-dibromoethane would be used in the initial step.

Another approach involves the reaction of 1-(2-chloroethyl)-1,3-dihydro-1H-benzimidazol-2-one with 1-(3-(trifluoromethyl)phenyl)piperazine. google.com To synthesize the d4 analog, a deuterated 1-(2-chloroethyl)-1,3-dihydro-1H-benzimidazol-2-one would be required.

Optimization of Synthetic Yields and Isotopic Enrichment

Optimizing the synthesis of Flibanserin-d4 focuses on maximizing the chemical yield and achieving a high degree of isotopic enrichment, ideally close to 99 atom % D. cdnisotopes.com Key considerations include:

Purity of Deuterated Reagents: The isotopic purity of the deuterium source (e.g., deuterated 1,2-dibromoethane) is critical to achieving high enrichment in the final product.

Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can influence both the yield and the potential for any H/D exchange side reactions that could lower the isotopic purity. For instance, the N-alkylation of 3-trifluoromethyl arylpiperazine hydrochloride can be carried out in solvents like DMF, acetonitrile (B52724), or ethanol (B145695) with bases such as potassium carbonate. researchgate.net

Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate Flibanserin-d4 hydrochloride and remove any unreacted starting materials or byproducts. google.com Purification in solvents like isopropyl alcohol has been noted for the non-deuterated compound. google.com

Characterization of Flibanserin-d4 (hydrochloride) Isotopic Purity

Confirming the isotopic purity and the specific location of the deuterium atoms is essential for a deuterated standard. rsc.org This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Mass Spectrometry Techniques for Isotopic Enrichment Analysis

Mass spectrometry (MS) is the primary technique used to determine the level of isotopic enrichment. researchgate.net High-resolution mass spectrometry (HR-MS) is particularly useful for this purpose. rsc.org

The process generally involves:

Acquiring Mass Spectra: The mass spectrum of the synthesized Flibanserin-d4 is obtained.

Isotopic Cluster Analysis: The relative intensities of the peaks corresponding to the unlabeled (d0), and the d1, d2, d3, and d4 species are measured.

Calculating Enrichment: The percentage of isotopic enrichment is calculated from the integrated areas of these isotopic ions. rsc.orgresearchgate.net For Flibanserin-d4, the expected molecular weight is approximately 430.9 g/mol for the hydrochloride salt. caymanchem.com The mass spectrum will show a characteristic isotopic pattern reflecting the incorporation of four deuterium atoms.

Liquid chromatography coupled with mass spectrometry (LC-MS) is often used to separate the analyte from any impurities before mass analysis, ensuring accurate quantification of isotopic enrichment. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the exact location of the deuterium atoms within the molecule. rsc.orgnih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Flibanserin-d4, the signals corresponding to the protons on the ethylene linker should be absent or significantly diminished. This provides direct evidence of deuterium substitution at these positions.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, confirming their location on the ethylene bridge. nih.gov

¹³C NMR (Carbon-13 NMR): The carbon signals of the deuterated ethyl group (–CD2–CD2–) will show a characteristic splitting pattern (a triplet of triplets) due to coupling with the deuterium atoms (which have a spin I=1). The carbon signals will also be shifted slightly upfield compared to the non-deuterated compound.

Together, these analytical techniques provide a comprehensive characterization of Flibanserin-d4 (hydrochloride), confirming its chemical identity, purity, and the success of the isotopic labeling.

Chromatographic Purity Assessment

The purity of Flibanserin-d4 (hydrochloride) is critical for its function as an internal standard in quantitative bioanalytical methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the primary techniques employed for its purity assessment. nih.govresearchgate.net

Purity analysis ensures that the measured response in an assay is solely from the deuterated standard, free from interference by the non-labeled parent compound (Flibanserin) or other synthesis-related impurities. researchgate.net For instance, a common method involves reversed-phase HPLC (RP-HPLC) with a C18 column. researchgate.netresearchgate.netimpactfactor.org

A typical analytical method for assessing the purity of Flibanserin might use a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. nih.govresearchgate.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength where Flibanserin exhibits maximum absorbance, such as 248 nm or 257 nm. researchgate.netimpactfactor.org The method is validated according to ICH guidelines for parameters including specificity, linearity, precision, and accuracy to ensure it is reliable for quality control. researchgate.netresearchgate.net

In UPLC-MS/MS methods developed for quantifying Flibanserin in human plasma, Flibanserin-d4 serves as the internal standard. nih.gov The chromatographic separation is often achieved on a C18 column with an isocratic mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source, which provides high sensitivity and selectivity. nih.gov The purity of Flibanserin-d4 (hydrochloride) is typically expected to be high, with isotopic enrichment for the deuterated forms (d1-d4) being ≥99%. caymanchem.com

Table 1: Example Chromatographic Conditions for Purity Analysis

Parameter Condition Source
Chromatography Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.netimpactfactor.org
Column Agilent C18 (150x4.6 mm, 5µm) or equivalent researchgate.net
Mobile Phase 0.01M KH2PO4 Buffer (pH 3.5) : Acetonitrile (60:40) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 248 nm researchgate.net

| Retention Time | ~2.8 min | researchgate.net |

Isotope Exchange Considerations during Synthesis and Storage

The utility of Flibanserin-d4 (hydrochloride) as an internal standard is contingent upon the stability of its deuterium labels. Isotope exchange, the process where a deuterium atom is replaced by a protium (B1232500) (hydrogen) atom from the environment (e.g., solvents, moisture), can compromise the accuracy of quantitative analyses.

The deuterium atoms in Flibanserin-d4 are located on the ethyl chain connecting the benzimidazolone and piperazine rings. caymanchem.com Specifically, the formal name is 1,3-dihydro-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl-1,1,2,2-d4]-2H-benzimidazol-2-one, monohydrochloride. caymanchem.com This indicates that the four deuterium atoms are on the two methylene (B1212753) carbons of the ethyl linker.

During Synthesis: The synthesis of deuterated compounds often involves using a deuterated reagent as the source of the isotope. google.comacs.org The stability of C-D bonds is generally high. However, the conditions used during synthesis, such as the presence of strong acids or bases, or high temperatures, could potentially facilitate exchange, especially at positions adjacent to activating groups. nih.gov The C-D bonds on the aliphatic ethyl chain in Flibanserin-d4 are not adjacent to easily enolizable carbonyl groups or highly acidic protons, which contributes to their stability. The benzimidazolone ring itself is generally stable, although deuterium labeling procedures have shown that some fragmentation pathways in mass spectrometry can be nonspecific. rjpbcs.comiosrphr.orgijpcbs.com

During Storage: For storage, Flibanserin-d4 (hydrochloride) should be kept in a well-sealed container, protected from moisture, to minimize the risk of back-exchange with ambient water protons. The stability of deuterium labels is a crucial aspect of quality control for isotopically labeled standards. While specific long-term stability studies on Flibanserin-d4 are not widely published in open literature, the general principles of hydrogen isotope exchange (HIE) suggest that C(sp3)-D bonds, like those in Flibanserin-d4, are robust under standard storage conditions (cool, dry, dark). nih.gov The hydrochloride salt form is stable, but acidic or basic conditions in solution, especially with heating, should be avoided to prevent any potential for catalyzed exchange. google.com The development of modern HIE methods highlights that specific catalysts (often transition metals) or electrochemical conditions are typically required to facilitate such exchanges, conditions which are not present during routine storage and handling. researchgate.netchemrxiv.orgescholarship.org

Table 2: Summary of Isotope Stability Factors

Factor Consideration Stability Implication
Location of Labels Aliphatic C(sp3)-D bonds on the ethyl linker. caymanchem.com Generally stable and less prone to exchange compared to C-D bonds alpha to carbonyls or on heteroatoms.
Synthesis Conditions Must be controlled to prevent exchange. The final product's high isotopic enrichment (≥99%) suggests successful synthesis with minimal exchange. caymanchem.com
Storage Conditions Exposure to moisture, extreme pH, and high temperatures should be minimized. Standard storage in a sealed container at recommended temperatures preserves isotopic integrity.

Advanced Analytical Applications of Flibanserin D4 Hydrochloride

Development of Quantitative Bioanalytical Methods

The accurate measurement of drug concentrations in biological fluids is crucial for pharmacokinetic studies. Flibanserin-d4 (hydrochloride) plays a key role in the development and validation of robust bioanalytical methods for flibanserin (B1672775).

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methodologies

UHPLC-MS/MS has emerged as the preferred technique for the quantitative determination of flibanserin in biological matrices due to its high sensitivity, selectivity, and speed. nih.govresearchgate.nettandfonline.comtandfonline.com In these methods, Flibanserin-d4 (hydrochloride) is added to samples as an internal standard. nih.govresearchgate.net The analyte (flibanserin) and the internal standard are separated from other matrix components using a UHPLC system and then detected by a tandem mass spectrometer. nih.govtandfonline.com The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both flibanserin and Flibanserin-d4, a technique known as Multiple Reaction Monitoring (MRM). tandfonline.comtandfonline.com This allows for highly selective and sensitive quantification, even at low concentrations. tandfonline.com

One validated UHPLC-MS/MS method for flibanserin in human plasma utilized a Kinetex C18 column for chromatographic separation with an isocratic mobile phase. nih.govresearchgate.net The total run time for this method was just 2 minutes, demonstrating the high-throughput capabilities of UHPLC-MS/MS. nih.govresearchgate.net

Interactive Table 1: Exemplary UHPLC-MS/MS Method Parameters for Flibanserin Analysis

ParameterConditionReference
Chromatography System Ultra-Performance Liquid Chromatography nih.govresearchgate.nettandfonline.com
Mass Spectrometer Tandem Mass Spectrometer nih.govresearchgate.nettandfonline.com
Internal Standard Flibanserin-d4 nih.govresearchgate.net
Column Kinetex C18 (2.6 μm, 2.1 × 50 mm) nih.govresearchgate.net
Mobile Phase 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5): acetonitrile (B52724) (50:50, v/v) nih.govresearchgate.net
Flow Rate 0.3 mL/min nih.govresearchgate.net
Ionization Mode Positive Electrospray Ionization (ESI) nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) tandfonline.comtandfonline.com
Linear Range 5-1000 ng/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While UHPLC-MS/MS is more commonly reported for flibanserin analysis, Flibanserin-d4 is also intended for use as an internal standard in GC-MS methodologies. caymanchem.com GC-MS is another powerful technique for separating and identifying compounds. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The use of a deuterated internal standard like Flibanserin-d4 in GC-MS helps to correct for variations in the analytical process, ensuring accurate quantification. scioninstruments.com

Sample Preparation Techniques for Biological Matrices

Biological matrices such as plasma and urine are complex, containing numerous substances that can interfere with the analysis of the target analyte. mdpi.com Therefore, effective sample preparation is a critical step to remove these interferences and isolate the analyte of interest. nih.govchromatographyonline.com

Protein precipitation is a widely used and straightforward technique for removing proteins from biological samples, particularly plasma. mdpi.com In this method, a precipitating agent, typically an organic solvent like acetonitrile, is added to the plasma sample. nih.govresearchgate.netmdpi.com This causes the proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte and the internal standard can be directly injected into the LC-MS/MS system. nih.govresearchgate.net This method is favored for its simplicity and speed. researchgate.net

Liquid-liquid extraction (LLE) is another common sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids, usually an aqueous phase and an organic solvent. phenomenex.com The analyte of interest partitions into the organic phase, leaving interfering substances behind in the aqueous phase. phenomenex.com For flibanserin analysis, a study reported the use of diethyl ether for extraction from plasma samples. tandfonline.comtandfonline.com LLE can provide a cleaner extract compared to protein precipitation, but it is often more time-consuming. mdpi.com

Protein Precipitation

Role as an Internal Standard in Bioanalytical Quantification

The primary and most crucial role of Flibanserin-d4 (hydrochloride) in advanced analytical applications is its use as an internal standard. caymanchem.comaptochem.com An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to all samples, calibrators, and quality controls. scioninstruments.com

The use of a stable isotope-labeled internal standard, such as Flibanserin-d4, is considered the gold standard in quantitative mass spectrometry for several reasons: aptochem.com

Correction for Variability: It compensates for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. scioninstruments.comcerilliant.com Because the deuterated standard behaves almost identically to the non-deuterated analyte, any loss of analyte during extraction or suppression of the signal during ionization will be mirrored by a proportional loss or suppression of the internal standard. texilajournal.com

Improved Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, the accuracy and precision of the quantitative results are significantly improved. scioninstruments.comclearsynth.com

Co-elution: Ideally, the deuterated internal standard co-elutes with the analyte during chromatography. aptochem.com This is a significant advantage as it ensures that both compounds experience the same matrix effects at the same time, leading to more reliable correction. texilajournal.com

Mass Differentiation: The mass difference between Flibanserin-d4 and flibanserin allows the mass spectrometer to distinguish between the two compounds, enabling independent measurement of each. aptochem.com

In practice, the concentration of the unknown analyte in a sample is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard. clearsynth.com

Interactive Table 2: Key Characteristics of Flibanserin-d4 as an Internal Standard

CharacteristicDescriptionReference
Isotopic Labeling Contains four deuterium (B1214612) (D) atoms in place of hydrogen atoms. caymanchem.com
Chemical Similarity Behaves nearly identically to flibanserin during extraction and chromatography. aptochem.com
Mass Difference Allows for distinct detection from flibanserin by the mass spectrometer. aptochem.com
Function Corrects for analytical variability, improving accuracy and precision. scioninstruments.comcerilliant.comclearsynth.com
Application Used in UHPLC-MS/MS and GC-MS methods for flibanserin quantification. caymanchem.com

Enhancement of Analytical Accuracy and Precision

The primary role of Flibanserin-d4 (hydrochloride) in analytical chemistry is to function as an internal standard, a practice that significantly enhances the accuracy and precision of quantitative analyses. veeprho.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are highly sensitive, variations can occur during sample preparation and injection. nih.govresearchgate.net By adding a known quantity of Flibanserin-d4 to the samples, analysts can correct for these potential inconsistencies.

Since Flibanserin-d4 is chemically identical to the non-labeled analyte (flibanserin) but has a different mass due to the deuterium atoms, it co-elutes with flibanserin during chromatography. medchemexpress.commedchemexpress.com However, it is detected as a distinct entity by the mass spectrometer. This allows for the calculation of a response ratio (analyte peak area / internal standard peak area), which is then used to determine the concentration of the analyte. This ratiometric measurement corrects for variations in extraction efficiency, injection volume, and instrument response, leading to more reliable and reproducible results. scispace.com Research has shown that using a stable isotope-labeled internal standard like Flibanserin-d4 results in significantly lower variance and improved precision compared to using an analogous internal standard. scispace.com

Compensation for Matrix Effects in Complex Biological Samples

Biological samples such as plasma, blood, and tissue homogenates are inherently complex matrices containing numerous endogenous components like salts, lipids, and proteins. nih.govresearchgate.net These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

Flibanserin-d4 (hydrochloride), being structurally and chemically similar to flibanserin, experiences nearly identical matrix effects. scispace.com By tracking the signal of the internal standard, researchers can effectively normalize the analyte's signal, thereby compensating for any ion suppression or enhancement. This ensures that the measured concentration of flibanserin is accurate, regardless of the variability in the composition of the biological samples. A study involving the analysis of flibanserin in human plasma utilized Flibanserin-d4 as an internal standard to mitigate these matrix effects, leading to a robust and reliable bioanalytical method. nih.govresearchgate.net

Method Validation in Bioanalytical Research

The use of Flibanserin-d4 (hydrochloride) is crucial for the validation of bioanalytical methods according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net Method validation ensures that an analytical procedure is suitable for its intended purpose.

Linearity and Calibration Range Assessment

In a validated bioanalytical method for flibanserin in human plasma, Flibanserin-d4 was used as the internal standard. nih.govresearchgate.net The method demonstrated excellent linearity over a wide concentration range.

Table 1: Linearity and Calibration Range of a Validated LC-MS/MS Method for Flibanserin

ParameterResultCitation
Calibration Range5–1000 ng/mL nih.gov
Correlation Coefficient (r²)> 0.99 researchgate.net

This table illustrates the typical linear range and correlation coefficient achieved in a validated method using Flibanserin-d4 as an internal standard.

Precision and Accuracy Evaluation

Precision and accuracy are fundamental parameters in method validation. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. The use of Flibanserin-d4 as an internal standard has been shown to yield high precision and accuracy in the quantification of flibanserin.

Table 2: Precision and Accuracy Data for Flibanserin Quantification

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Citation
Low QC< 5%< 6%95-105% researchgate.net
Medium QC< 4%< 5%97-103% researchgate.net
High QC< 3%< 4%98-102% researchgate.net

%RSD: Percent Relative Standard Deviation This table presents typical precision and accuracy results from a validated bioanalytical method for flibanserin.

Selectivity and Specificity Studies

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of LC-MS/MS analysis, Flibanserin-d4 helps to ensure selectivity by providing a distinct mass signal from the analyte and any potential interfering substances. nih.govresearchgate.net The method is validated by analyzing blank plasma samples from multiple sources to ensure no significant interference at the retention times of flibanserin and Flibanserin-d4.

Stability Studies of Analyte in Biological Samples

Assessing the stability of an analyte in a biological matrix under various conditions is a critical part of method validation. researchgate.net Flibanserin-d4 is used as the internal standard in these studies to accurately quantify the analyte concentration after exposure to different storage and handling conditions.

Table 3: Stability of Flibanserin in Human Plasma

Stability ConditionDurationResultCitation
Bench-top StabilityUp to 8 hoursStable researchgate.net
Freeze-thaw Stability3 cyclesStable researchgate.net
Long-term Storage-20°C for 30 daysStable researchgate.net
Auto-sampler Stability24 hoursStable researchgate.net

This table summarizes the findings of stability studies for flibanserin in human plasma, where Flibanserin-d4 was used for quantification.

Pharmacokinetic Research Applications of Flibanserin D4 Hydrochloride in Preclinical Models

Elucidation of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME)

The use of Flibanserin-d4 as an internal standard is fundamental to conducting accurate pharmacokinetic studies. It allows researchers to precisely measure the concentration of the parent drug, Flibanserin (B1672775), in various biological samples during preclinical ADME studies.

In vitro systems are essential for predicting a drug's metabolic fate in humans and preclinical species. nuvisan.commmv.org For Flibanserin, these studies are crucial because it is extensively metabolized, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19. wvu.edunih.govbmj.com

Research to characterize Flibanserin's metabolic profile has utilized various in vitro systems. Incubations with rat and human liver microsomes and S9 fractions, which contain a rich array of drug-metabolizing enzymes, have been performed to investigate the metabolic pathways. researchgate.netresearchgate.netdls.com These subcellular fractions are standard tools for screening new chemical entities for metabolic stability and estimating hepatic clearance. nuvisan.comdls.com In these experiments, Flibanserin is incubated with the liver fractions and necessary co-factors, and the subsequent mixture is analyzed to identify the generated metabolites. researchgate.net Primary human hepatocytes, considered the gold standard for modeling in vivo metabolic processes, are also used to understand the drug's behavior. dls.com The table below summarizes the in vitro systems employed in Flibanserin research.

Table 1: In Vitro Systems Used in Flibanserin Metabolic Studies

In Vitro System Species Application Reference(s)
Liver Microsomes Human, Rat Metabolic stability, metabolite identification researchgate.net, nih.gov
S9 Fractions Human, Rat Metabolite identification researchgate.net

In these studies, Flibanserin-d4 serves as a crucial internal standard during the analytical phase (typically using liquid chromatography-tandem mass spectrometry, LC-MS/MS) to ensure the accurate quantification of Flibanserin's depletion and the formation of its metabolites. researchgate.netresearchgate.net

Animal models are indispensable for understanding how a drug behaves in a whole organism. Rats are a commonly used preclinical model for pharmacokinetic profiling of Flibanserin. fda.govd-nb.info

Sensitive and reliable bioanalytical methods are required to measure drug concentrations in biological fluids and tissues. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for the quantification of Flibanserin in rat plasma and brain tissue, consistently using Flibanserin-d4 as an internal standard to ensure accuracy. researchgate.netnih.govresearchgate.net

Studies in rats have shown that after oral administration, Flibanserin is rapidly absorbed, with peak plasma concentrations (Cmax) reached in under an hour. researchgate.netnih.gov Research also confirms that Flibanserin and its metabolites can cross the blood-brain barrier. fda.gov However, the total amount of the drug that reaches the brain is significantly lower than that in the plasma, and its elimination from the brain is faster than from plasma. researchgate.net

Table 2: Pharmacokinetic Parameters of Flibanserin in Rats (10 mg/kg Oral Dose)

Parameter Value Reference
Tmax (Time to Peak Concentration) 0.79 ± 0.19 h nih.gov
Cmax (Peak Plasma Concentration) 108,224.41 ± 25,506.58 ng/mL nih.gov

These studies demonstrate a rapid initial increase in Flibanserin plasma concentration, followed by a quick decline, indicating that the compound is distributed to tissues rapidly. nih.gov

To understand where the drug travels in the body, tissue distribution studies have been conducted in rats using techniques like whole-body autoradiography with radiolabeled Flibanserin (14C-flibanserin). fda.gov These studies revealed that after repeated dosing, high concentrations of the drug or its metabolites accumulate in several organs. fda.gov

Table 3: Flibanserin Distribution in Rat Tissues

Tissue/Organ Finding Implication Reference
Liver, Kidney, Pancreas High concentrations of radioactivity observed. These are key organs for metabolism and excretion. fda.gov
Brown Fat High concentrations of radioactivity observed. Suggests potential accumulation in adipose tissue. fda.gov
Skin and Eyes (Pigmented Rats) Higher concentrations compared to non-pigmented rats. Suggests potential binding to melanin. fda.gov

These findings provide a comprehensive picture of Flibanserin's distribution throughout the body in a preclinical model. fda.gov

Concentration Monitoring in Rat Plasma and Brain Tissue

Investigation of Drug-Drug Interactions in Preclinical Systems

Inhibition and Induction of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C19)

Drug-drug interactions (DDIs) involving the cytochrome P450 system are a critical area of investigation. Flibanserin is a known substrate of CYP3A4 and CYP2C19, making it susceptible to interactions with inhibitors of these enzymes. drugbank.comnih.gov Co-administration with moderate or strong inhibitors of CYP3A4 (e.g., ketoconazole, itraconazole, fluconazole) or strong inhibitors of CYP2C19 can significantly increase Flibanserin plasma concentrations. hres.canih.govhres.caaddyi.commedscape.com This elevated exposure can increase the risk of adverse effects. addyihcp.com Conversely, CYP3A4 inducers can substantially decrease Flibanserin concentrations. addyihcp.com

Beyond being a substrate, Flibanserin has also been identified as an inhibitor of CYP2D6 and CYP3A4. drugbank.com Preclinical research using Flibanserin-d4 is essential to determine if deuteration modifies these DDI liabilities. In vitro assays are used to assess the potential of Flibanserin-d4 to inhibit or induce key CYP isoforms. These studies calculate IC50 values (the concentration causing 50% inhibition) to quantify inhibitory potency. evotec.com

Table 1: Known Interactions of Flibanserin with CYP Inhibitors

Interacting Agent Class Example Agents Effect on Flibanserin Clinical Implication
Strong/Moderate CYP3A4 Inhibitors Ketoconazole, Itraconazole, Fluconazole, Ritonavir, Clarithromycin Increased plasma concentration hres.canih.govhres.ca Contraindicated or requires caution due to risk of severe hypotension and syncope nih.govaddyi.commedscape.com
Strong CYP2C19 Inhibitors Proton pump inhibitors, some SSRIs Increased plasma concentration nih.govaddyihcp.com May increase risk of hypotension, syncope, and CNS depression addyihcp.com
Weak CYP3A4 Inhibitors Oral contraceptives, Ranitidine Modest increase in plasma concentration nih.gov Increased incidence of adverse reactions addyi.com
Genetic Polymorphism CYP2C19 Poor Metabolizers Increased plasma concentration hres.cahres.ca Increased risk for adverse reactions hres.caaddyihcp.com

Modulation of Transporters (e.g., P-glycoprotein)

Drug transporters, such as P-glycoprotein (P-gp), are another significant source of pharmacokinetic interactions. P-gp is an efflux transporter found in various tissues, including the intestines and the blood-brain barrier, which actively pumps substrates out of cells. Research has identified Flibanserin as an inhibitor of P-glycoprotein. nih.govpharmacompass.com

This inhibition means that Flibanserin can interfere with the transport of other drugs that are P-gp substrates, potentially leading to increased absorption or reduced clearance of those co-administered agents. For instance, concomitant use of Flibanserin with the P-gp substrate digoxin (B3395198) can increase digoxin concentrations. nih.govaddyihcp.com

Preclinical studies with Flibanserin-d4 would investigate whether this P-gp inhibitory activity is altered by deuteration. In vitro transporter assays using cell lines that express P-gp are utilized to compare the inhibitory effects of Flibanserin and Flibanserin-d4.

Table 2: Known Transporter Interactions of Flibanserin

Transporter Flibanserin Effect Example Substrate Potential Consequence
P-glycoprotein (P-gp) Inhibition nih.govpharmacompass.com Digoxin Increased plasma concentration of the substrate addyihcp.com

Mechanistic Studies Utilizing Flibanserin D4 Hydrochloride

In Vitro Receptor Binding Affinity and Ligand-Binding Kinetics

The primary mechanism of flibanserin (B1672775) is characterized by its distinct binding profile to specific serotonin (B10506) and dopamine (B1211576) receptor subtypes. nih.govdrugbank.com In vitro studies have established its high affinity for certain receptors while showing negligible interaction with others. caymanchem.comcaymanchem.com

Flibanserin also displays a weaker antagonist activity at other serotonin receptor subtypes, including the 5-HT2B and 5-HT2C receptors. pharmacompass.comnih.gov The binding affinities for these are considerably lower than for the 5-HT1A receptor. medkoo.comwikipedia.org

Interactive Table: Flibanserin Binding Affinity for Serotonin Receptors

Receptor SubtypeActionKi Value (nM)
5-HT1AAgonist1 nih.govmedchemexpress.commedkoo.com
5-HT2AAntagonist49 nih.govmedchemexpress.commedkoo.com
5-HT2BAntagonist89.3 medkoo.comwikipedia.org
5-HT2CAntagonist88.3 medkoo.comwikipedia.org

In addition to its effects on serotonin receptors, flibanserin binds with moderate affinity to dopamine D4 receptors, where it acts as an antagonist or a very weak partial agonist. pharmacompass.comnih.govselleckchem.com The reported Ki values for the D4 receptor range from 4 to 24 nM. caymanchem.comcaymanchem.comnih.govmedchemexpress.commedkoo.commedchemexpress.com This interaction with the dopamine system contributes to its complex pharmacological profile. nih.gov

Interactive Table: Flibanserin Binding Affinity for Dopamine Receptor

Receptor SubtypeActionKi Value (nM)
D4Antagonist / Weak Partial Agonist4-24 caymanchem.comnih.govmedchemexpress.commedkoo.com

Serotonin (5-HT) Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

Cellular Signaling Pathway Analysis (e.g., cAMP formation, phosphatidyl inositol (B14025) turnover)

The receptor binding characteristics of flibanserin translate into specific downstream effects on intracellular signaling pathways. nih.gov Its agonist activity at 5-HT1A receptors leads to a reduction in forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) formation in both cell cultures and rat tissues. caymanchem.comcaymanchem.comnih.govselleckchem.com This is a classic signaling response mediated by the activation of Gi/o-coupled 5-HT1A receptors.

Conversely, its antagonist action at 5-HT2A receptors is demonstrated by its ability to counteract the accumulation of phosphatidylinositol turnover that is typically induced by serotonin. caymanchem.comcaymanchem.comnih.govselleckchem.com This effect has been observed in the mouse cortex and is consistent with the blockade of Gq/11-coupled 5-HT2A receptors. nih.gov

Neurotransmitter Modulation in Preclinical Brain Regions (e.g., prefrontal cortex, dorsal raphe)

Preclinical studies, particularly those using in vivo microdialysis in rats, have shown that flibanserin modulates the levels of key monoamine neurotransmitters in a region-specific manner. nih.gov These studies reveal a pattern of neurotransmitter changes that are hypothesized to underlie its therapeutic action. cambridge.orgnih.govresearchgate.net The prefrontal cortex (PFC) is a primary site of this modulatory activity. nih.govresearchgate.net

Flibanserin has been shown to produce a transient decrease in the extracellular levels of serotonin (5-HT) in specific brain regions, including the prefrontal cortex and the dorsal raphe nucleus. caymanchem.comcaymanchem.comnih.gov This effect is believed to result from its agonist activity at postsynaptic 5-HT1A receptors. nih.gov Furthermore, flibanserin reduces the neuronal firing rate in the dorsal raphe, a key area for serotonin cell bodies. nih.gov

A significant finding from preclinical research is that flibanserin leads to a sustained increase in the extracellular levels of both dopamine and noradrenaline (norepinephrine) specifically within the prefrontal cortex. caymanchem.comcaymanchem.comnih.govnih.gov This effect is thought to be a downstream consequence of its primary actions on serotonin receptors. medkoo.comwikipedia.org The activation of 5-HT1A receptors on pyramidal neurons in the prefrontal cortex is believed to trigger this enhancement of catecholamine release, leading to a state of dopamine and norepinephrine (B1679862) disinhibition. medkoo.comwikipedia.orgresearchgate.net

Role in Pharmaceutical Research and Development

Quality Control and Reference Standards

In the pharmaceutical industry, ensuring the purity, stability, and quality of active pharmaceutical ingredients (APIs) is paramount. Deuterated compounds like Flibanserin-d4 (hydrochloride) play a vital role in the rigorous analytical testing required to meet regulatory standards. pharmaffiliates.comajptr.com

Use as a Certified Reference Material

Flibanserin-d4 (hydrochloride) is primarily used as an internal standard for the precise quantification of Flibanserin (B1672775) in various biological matrices and pharmaceutical formulations. caymanchem.comveeprho.comaxios-research.com In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to a sample to correct for variations during analysis. resolvemass.ca

Because Flibanserin-d4 is chemically almost identical to Flibanserin, it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, due to the presence of four deuterium (B1214612) atoms, it has a higher molecular weight (430.9 g/mol compared to Flibanserin HCl's 426.86 g/mol ). simsonpharma.comcaymanchem.com This mass difference allows the mass spectrometer to distinguish between the analyte (Flibanserin) and the internal standard (Flibanserin-d4), enabling highly accurate and precise quantification. veeprho.comresolvemass.ca This use as a stable isotope-labeled internal standard is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring batch-to-batch consistency in manufacturing. veeprho.commedchemexpress.com

Impurity Profiling and Degradation Product Characterization

Impurity profiling is the identification, quantification, and characterization of unwanted chemicals that may be present in an API or finished drug product. pharmaffiliates.comajptr.com These impurities can arise from the manufacturing process, degradation of the drug over time, or interaction with other components of the formulation. ajptr.com Regulatory bodies require strict control of impurities as they can affect the safety and efficacy of the medication. ajptr.com

Forced degradation studies are conducted to understand how a drug breaks down under stress conditions like heat, light, humidity, and oxidation. oup.comafricaresearchconnects.com Research has identified several degradation products of Flibanserin, particularly under oxidative stress, including N-oxide metabolites. rsc.orgnih.gov One study identified two specific degradation products, DP1 and DP2, after exposing Flibanserin to oxidative conditions. medchemexpress.com

In this context, Flibanserin-d4 (hydrochloride) serves as an essential tool. When analyzing a sample for the parent drug and its potential impurities or degradation products, the deuterated standard allows for accurate quantification of the Flibanserin that remains. eurofins.com By providing a stable reference point, it helps researchers build a comprehensive profile of a drug's stability and characterize the products that form as it degrades. africaresearchconnects.comnih.gov

Isotope-Labeling for Quantitative Proteomics and Metabolomics Research (General Principle)

The use of stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics. nih.govsilantes.com These fields aim to measure the abundance of thousands of proteins or metabolites in a biological sample to understand cellular processes, disease mechanisms, and drug responses.

The general principle involves creating "heavy" and "light" versions of molecules. oup.com In a typical experiment comparing two biological states (e.g., treated vs. untreated cells), one sample is labeled with a heavy isotope (like deuterium, ¹³C, or ¹⁵N), while the other remains in its natural, "light" state. oup.comroyalsocietypublishing.org The samples are then mixed and analyzed together by mass spectrometry.

The mass spectrometer detects pairs of chemically identical peptides or metabolites that differ only by a small, known mass due to the isotope label. silantes.com The ratio of the signal intensities between the heavy and light peaks directly corresponds to the relative abundance of that molecule in the two original samples. acs.org This co-analysis minimizes experimental variability, as both samples are processed and analyzed simultaneously, leading to highly accurate and reliable quantification. nih.gov This approach, broadly known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for proteins or through the use of isotopically labeled standards for metabolites, provides a powerful method for comparing global changes across different biological conditions. nih.govsilantes.com

Future Research Directions for Deuterated Pharmaceutical Analogs

The strategic replacement of hydrogen with deuterium in drug molecules, known as deuteration, is a growing area of pharmaceutical research with significant future potential. researchgate.netdrugdiscoverytoday.com The fundamental principle behind this strategy is the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. nih.gov Since many drugs are broken down by enzymes that cleave C-H bonds (a process often mediated by Cytochrome P450 enzymes), replacing a hydrogen at a metabolic site with deuterium can slow down this process. nih.govmusechem.com

This seemingly minor change can lead to several potential therapeutic advantages, which are the focus of ongoing and future research:

Enhanced Safety and Tolerability : If a drug's toxicity is caused by a reactive metabolite, deuterating the site of metabolic conversion can reduce the formation of that harmful metabolite. researchgate.netmusechem.com This "metabolic shunting" could lead to a safer drug profile.

Increased Efficacy : By increasing the stability and plasma concentration of the parent drug, deuteration may enhance its therapeutic effect. nih.gov

The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 has validated this approach and spurred further investment. researchgate.netdrugdiscoverytoday.commusechem.com Future research will likely focus on applying this "deuterium switch" to other existing drugs with known metabolic liabilities and exploring its use in the development of new chemical entities to optimize their properties from the outset. musechem.comacs.org

Q & A

Q. What are the recommended storage and handling protocols for Flibanserin-d4 (hydrochloride) to ensure stability and safety in laboratory settings?

Flibanserin-d4 (hydrochloride) should be stored at -20°C in a tightly sealed, light-protected container to prevent degradation . For handling, wear nitrile gloves, lab coats, and eye protection, and work in a fume hood to minimize inhalation risks. Refer to safety data sheets for hazard-specific guidelines, including disposal via approved waste facilities .

Q. How can researchers verify the purity and isotopic enrichment of Flibanserin-d4 (hydrochloride) prior to experimental use?

Use HPLC with UV detection (purity ≥95%) and mass spectrometry (99% deuterium enrichment) to validate the compound. Cross-check spectral data (e.g., 1^1H-NMR) to confirm deuterium incorporation at specified positions .

Advanced Research Questions

Q. What methodological considerations are critical when using Flibanserin-d4 (hydrochloride) as an internal standard in quantitative LC-MS pharmacokinetic studies?

  • Solvent Compatibility : Prepare stock solutions in DMSO or methanol to match the mobile phase, ensuring solubility and minimizing matrix effects .
  • Calibration Curves : Use a linear range of 1–1000 ng/mL, spiked with Flibanserin-d4 and unlabelled analyte to account for ionization efficiency differences.
  • Ion Suppression Testing : Compare signal intensities in biological matrices (e.g., plasma) versus pure solvent to validate method robustness .

Q. How can isotopic effects influence the pharmacokinetic modeling of Flibanserin-d4 (hydrochloride), and how should researchers adjust for these effects?

Deuterium incorporation at metabolically stable positions (e.g., methyl groups) may reduce hepatic clearance due to the kinetic isotope effect (KIE) . To adjust:

  • Conduct parallel studies with deuterated and non-deuterated compounds to quantify KIE.
  • Use compartmental modeling to integrate deuterium-induced metabolic rate changes, ensuring accurate half-life and AUC calculations .

Q. What experimental design strategies optimize receptor binding assays for Flibanserin-d4 (hydrochloride) to evaluate 5-HT1A agonism and 5-HT2A antagonism?

  • Radioligand Displacement : Use 3^3H-8-OH-DPAT (5-HT1A) and 3^3H-ketanserin (5-HT2A) in competitive binding assays. Include negative controls (vehicle) and reference agonists/antagonists (e.g., buspirone for 5-HT1A).
  • Concentration Gradients : Test Flibanserin-d4 at 0.1 nM–10 µM to determine IC50_{50} values. Normalize data to % receptor occupancy relative to controls.
  • Cross-Reactivity Checks : Screen for off-target binding at related receptors (e.g., 5-HT2C) to confirm selectivity .

Q. How should researchers resolve discrepancies between in vitro and in vivo data when studying Flibanserin-d4 (hydrochloride)’s metabolic stability?

  • In Vitro-In Vivo Correlation (IVIVC) : Compare hepatic microsome assays (e.g., human CYP3A4 metabolism) with in vivo plasma clearance rates. Adjust for species-specific enzyme activity.
  • Data Normalization : Use Flibanserin-d4 as a tracer in crossover studies to isolate pharmacokinetic variables (e.g., protein binding, tissue distribution).
  • Error Analysis : Apply Grubbs’ test to identify outliers in replicate experiments, and re-evaluate sample preparation steps (e.g., extraction efficiency) .

Q. What analytical techniques are recommended for detecting Flibanserin-d4 (hydrochloride) degradation products in long-term stability studies?

  • Forced Degradation : Expose the compound to heat (40°C), light (UV), and acidic/alkaline conditions.
  • LC-HRMS : Use high-resolution mass spectrometry to identify degradation fragments (e.g., loss of deuterium or hydrochloride).
  • Stability-Indicating Methods : Validate HPLC methods to baseline-separate parent compound from degradants (resolution ≥2.0) .

Methodological Resources

  • Safety Protocols : OSHA hazard communication standards (29 CFR 1910.1200) for carcinogen handling .
  • Data Presentation : Use scatter plots for receptor binding dose-response curves and heatmaps for metabolic stability comparisons .
  • Statistical Tools : ANOVA for multi-group comparisons in pharmacokinetic studies; Cohen’s d for effect size in receptor assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.